Ethyl 2-(3-phenylpropylamino)acetate
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Overview
Description
Ethyl 2-(3-phenylpropylamino)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that makes it interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenylpropylamino)acetate typically involves the reaction of ethyl acetate with 3-phenylpropylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microreactors. These reactors provide efficient mixing and heat transfer, which are essential for high-yield production . The use of reactive distillation columns can also enhance the efficiency of the production process by integrating reaction and separation steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenylpropylamino)acetate undergoes various chemical reactions, including:
Aminolysis: This reaction involves the conversion of the ester into an amide in the presence of an amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Amines such as ammonia or primary amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
Ethyl 2-(3-phenylpropylamino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenylpropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(3-phenylpropylamino)acetate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl benzoate: Used in perfumes and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(3-phenylpropylamino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |
InChI Key |
FZQGLIFOFGFRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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